4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is an organic compound that belongs to the class of benzophenones, characterized by its unique dioxolane ring structure and trifluoromethyl group. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. The presence of the trifluoromethyl group enhances its chemical properties, making it a subject of interest in both academic and industrial research.
The compound can be synthesized through various organic reactions involving dioxolanes and benzophenones. It is often referenced in scientific literature related to synthetic organic chemistry and materials science.
4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone can be classified as:
The synthesis of 4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves multi-step reactions. A common method includes the reaction of a suitable benzophenone derivative with a dioxolane precursor under controlled conditions.
The molecular structure of 4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone features:
C(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OCCO.4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone can undergo several chemical reactions:
The mechanism of action for 4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves interactions at the molecular level with biological targets or other chemical species:
4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4